1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo-
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Overview
Description
1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- is an organic compound with the molecular formula C7H4O3 It is characterized by a cyclohexadiene ring with two oxo groups and a carboxaldehyde group
Preparation Methods
The synthesis of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- can be achieved through several synthetic routes. One common method involves the oxidation of 1,4-cyclohexadiene using reagents such as potassium permanganate or chromium trioxide. The reaction conditions typically include an acidic or basic medium to facilitate the oxidation process . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency.
Chemical Reactions Analysis
1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- involves its interaction with various molecular targets. The oxo groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and processes, making the compound of interest in biochemical research .
Comparison with Similar Compounds
1,4-Cyclohexadiene-1-carboxaldehyde, 3,6-dioxo- can be compared with similar compounds such as:
1,4-Cyclohexadiene-1-carboxaldehyde, 4-methyl-3,6-dioxo-: This compound has a similar structure but with a methyl group substitution, which can alter its chemical properties and reactivity.
3,6-Dioxo-1,4-cyclohexadiene-1-carbaldehyde: Another closely related compound with slight variations in its molecular structure.
Properties
CAS No. |
26172-03-2 |
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Molecular Formula |
C7H4O3 |
Molecular Weight |
136.10 g/mol |
IUPAC Name |
3,6-dioxocyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H4O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4H |
InChI Key |
DDPQLHOTRNIDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C=O |
Origin of Product |
United States |
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